4-Phenyl-1-prop-2-enoyl-N-[[5-(trifluoromethyl)furan-2-yl]methyl]piperidine-4-carboxamide
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Description
The compound “4-Phenyl-1-prop-2-enoyl-N-[[5-(trifluoromethyl)furan-2-yl]methyl]piperidine-4-carboxamide” is a complex organic molecule. It contains a phenyl group (a benzene ring), a prop-2-enoyl group (an unsaturated carbon chain), a piperidine ring (a six-membered ring with one nitrogen atom), and a furan ring (a five-membered ring with an oxygen atom) which is substituted with a trifluoromethyl group .
Molecular Structure Analysis
The molecule contains several functional groups and rings that could influence its properties and reactivity. The presence of the phenyl and furan rings could contribute to aromaticity, while the piperidine ring introduces a basic nitrogen atom. The prop-2-enoyl group is unsaturated, which could make it reactive in certain conditions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the double bond in the prop-2-enoyl group could participate in addition reactions. The piperidine nitrogen could act as a base or nucleophile, and the carbonyl group in the carboxamide could be involved in acylation or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the polarity of the molecule could be influenced by the carbonyl and amide groups, and the molecule could potentially form hydrogen bonds .Future Directions
Properties
IUPAC Name |
4-phenyl-1-prop-2-enoyl-N-[[5-(trifluoromethyl)furan-2-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3/c1-2-18(27)26-12-10-20(11-13-26,15-6-4-3-5-7-15)19(28)25-14-16-8-9-17(29-16)21(22,23)24/h2-9H,1,10-14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHFVILRADPPQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NCC3=CC=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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